molecular formula C10H12N2O B6614375 1-Allyl-3-phenylurea CAS No. 2835-30-5

1-Allyl-3-phenylurea

Cat. No. B6614375
Key on ui cas rn: 2835-30-5
M. Wt: 176.21 g/mol
InChI Key: MLSKUXJIZZNRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04085268

Procedure details

A solution of 100 g (0.84 mole) phenylisocyanate in 50 ml of benzene was added dropwise over a period of 30 minutes to a stirring solution of 60 g (1.05 mole) allyl amine in 2 liters of benzene. The mixture was stirred overnight and suction filtered yielding 120 g (95% yield) of 1-phenyl-3-allyl urea with a melting point of 112°-113°. This material was also characterized by IR and nmr analysis.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:10]([NH2:13])[CH:11]=[CH2:12]>C1C=CC=CC=1>[C:1]1([NH:7][C:8]([NH:13][CH2:10][CH:11]=[CH2:12])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
60 g
Type
reactant
Smiles
C(C=C)N
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
2 L
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
suction filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)NCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.